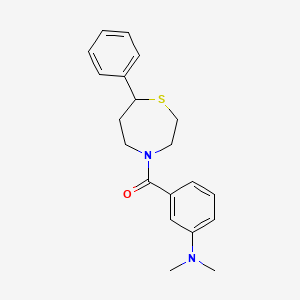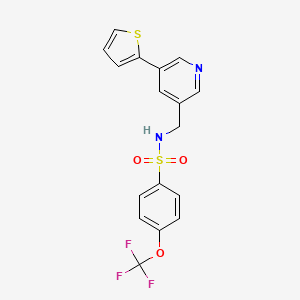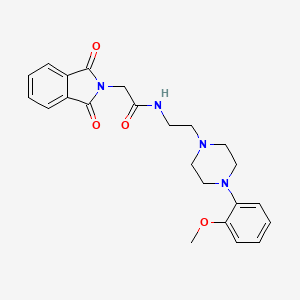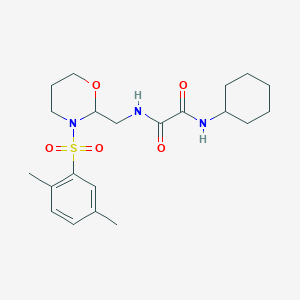
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as DPTM, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPTM belongs to the class of thiazepane derivatives and exhibits unique biochemical and physiological properties that make it an attractive target for drug discovery and development.
Scientific Research Applications
Synthesis of Disperse Dyes for Textile Applications
The compound serves as a precursor in the synthesis of disperse dyes, which are used for dyeing synthetic fabrics like polyester. These dyes are synthesized by reacting enaminone derivatives with phenyldiazonium salt, resulting in colors that exhibit excellent fastness properties against light, rubbing, perspiration, and washing . The dyes also demonstrate potential antimicrobial activities, making them suitable for applications where hygiene is a concern.
Development of Nonlinear Optical Materials
This compound is utilized in the creation of novel organic materials with nonlinear optical (NLO) properties. These materials are crucial for applications in photonics and optoelectronics, such as optical computing, data storage, and optical switching. The compound’s ability to exhibit large third-order nonlinear optical susceptibility makes it a candidate for developing advanced NLO materials .
Antimicrobial Treatment of Fabrics
Incorporating this compound into the treatment of polyester fabrics can impart self-cleaning qualities and enhance antibacterial efficacy. The treated fabrics show improved resistance to microbial growth, which is particularly beneficial for medical textiles and other applications where sanitation is essential .
Enhancement of UV Protection
The compound, when used in conjunction with zinc oxide nanoparticles, can enhance the UV protection properties of polyester fabrics. This application is significant for the production of protective clothing and other textiles exposed to sunlight, reducing the harmful effects of UV radiation .
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21(2)18-10-6-9-17(15-18)20(23)22-12-11-19(24-14-13-22)16-7-4-3-5-8-16/h3-10,15,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIMNNFUFXUIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)



![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)


![(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2873797.png)



![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2873805.png)
![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)